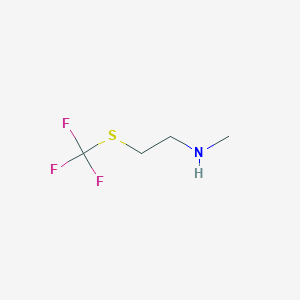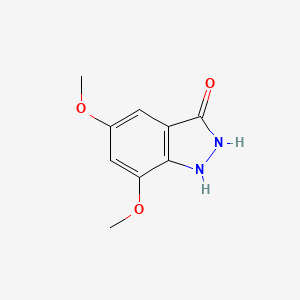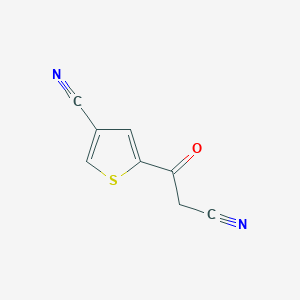![molecular formula C13H22N2O2 B11757828 tert-Butyl hexahydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-b]pyrrole]-1'-carboxylate](/img/structure/B11757828.png)
tert-Butyl hexahydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-b]pyrrole]-1'-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl hexahydro-1’H-spiro[cyclopropane-1,6’-pyrrolo[3,4-b]pyrrole]-1’-carboxylate is a complex organic compound with the molecular formula C13H22N2O2 and a molecular weight of 238.33 g/mol . This compound is characterized by its spirocyclic structure, which includes a cyclopropane ring fused to a pyrrolo[3,4-b]pyrrole system. The tert-butyl group attached to the carboxylate moiety adds to its stability and lipophilicity.
Méthodes De Préparation
The synthesis of tert-Butyl hexahydro-1’H-spiro[cyclopropane-1,6’-pyrrolo[3,4-b]pyrrole]-1’-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve bulk custom synthesis and procurement to meet the demand for this compound in various applications .
Analyse Des Réactions Chimiques
tert-Butyl hexahydro-1’H-spiro[cyclopropane-1,6’-pyrrolo[3,4-b]pyrrole]-1’-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential applications in drug discovery and development due to its unique structural features. Its spirocyclic structure makes it a valuable scaffold for designing molecules with specific biological activities. In the industry, it can be used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of tert-Butyl hexahydro-1’H-spiro[cyclopropane-1,6’-pyrrolo[3,4-b]pyrrole]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on target proteins, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar compounds to tert-Butyl hexahydro-1’H-spiro[cyclopropane-1,6’-pyrrolo[3,4-b]pyrrole]-1’-carboxylate include other spirocyclic compounds such as tert-butyl 3’-amino-1’H-spiro[cyclopropane-1,6’-pyrrolo[3,4-c]pyrazole]-5’(4’H)-carboxylate . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of tert-Butyl hexahydro-1’H-spiro[cyclopropane-1,6’-pyrrolo[3,4-b]pyrrole]-1’-carboxylate lies in its specific spirocyclic framework and the presence of the tert-butyl group, which enhances its stability and lipophilicity .
Propriétés
Formule moléculaire |
C13H22N2O2 |
|---|---|
Poids moléculaire |
238.33 g/mol |
Nom IUPAC |
tert-butyl spiro[2,3,3a,4,5,6a-hexahydropyrrolo[3,4-b]pyrrole-6,1'-cyclopropane]-1-carboxylate |
InChI |
InChI=1S/C13H22N2O2/c1-12(2,3)17-11(16)15-7-4-9-8-14-13(5-6-13)10(9)15/h9-10,14H,4-8H2,1-3H3 |
Clé InChI |
AQUJKHZSLVJWEZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2C1C3(CC3)NC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-[(2R)-1-acetylpyrrolidin-2-yl]-2-amino-3-(1,2-oxazol-5-yl)propanoate](/img/structure/B11757754.png)


![4,5-Dihydro-6H-cyclopenta[d]oxazol-6-one](/img/structure/B11757763.png)

![6-Benzyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B11757781.png)
![4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11757782.png)
![ethyl (2E)-2-chloro-2-[(2-ethylphenyl)hydrazinylidene]acetate](/img/structure/B11757783.png)

![[1,3]Dioxolo[4,5-h]quinolin-8(9H)-one](/img/structure/B11757786.png)
![[(1-methyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11757791.png)


